molecular formula C17H23N3O2S B8511958 Benzo[b]thiophene-2-carboxamide,3-amino-6-(2-aminoethyl)-4-(cyclopentylmethoxy)-

Benzo[b]thiophene-2-carboxamide,3-amino-6-(2-aminoethyl)-4-(cyclopentylmethoxy)-

Cat. No. B8511958
M. Wt: 333.5 g/mol
InChI Key: HHUAZTNVYMBTQB-UHFFFAOYSA-N
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Patent
US07329764B2

Procedure details

To a stirred solution of 3-amino-6-(2-amino-ethyl)-4-cyclopentylmethoxy-benzo[b]thiophene-2-carboxylic acid amide (11) (HCl salt form, 0.065 g, 0.18 mmol) and triethylamine (0.07 mL, 0.5 mmol) in DMF (1 mL) at 0° C. was added TMSNCO (1.35 mL, 10.0 mmol). The reaction was allowed to warm to room temperature and stirred for 24 h. It was slowly quenched with water (0.5 mL) and the precipitates were removed by filtration. The filtrate was concentrated and the residue was purified by preparatory thin layer chromatography to afford the title compound (0.010 g, 15%).
Quantity
0.07 mL
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:13]([O:14][CH2:15][CH:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)=[CH:12][C:11]([CH2:21][CH2:22][NH2:23])=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8].C(N(CC)CC)C.[Si]([N:35]=[C:36]=[O:37])(C)(C)C>CN(C=O)C>[NH2:1][C:2]1[C:3]2[C:13]([O:14][CH2:15][CH:16]3[CH2:17][CH2:18][CH2:19][CH2:20]3)=[CH:12][C:11]([CH2:21][CH2:22][NH:23][C:36]([NH2:35])=[O:37])=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8]

Inputs

Step One
Name
Quantity
0.065 g
Type
reactant
Smiles
NC=1C2=C(SC1C(=O)N)C=C(C=C2OCC2CCCC2)CCN
Name
Quantity
0.07 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.35 mL
Type
reactant
Smiles
[Si](C)(C)(C)N=C=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was slowly quenched with water (0.5 mL)
CUSTOM
Type
CUSTOM
Details
the precipitates were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparatory thin layer chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)N)C=C(C=C2OCC2CCCC2)CCNC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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